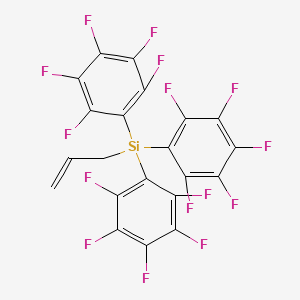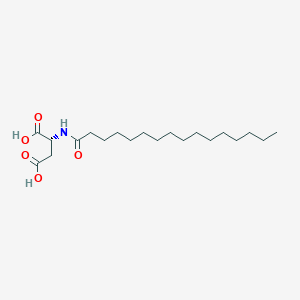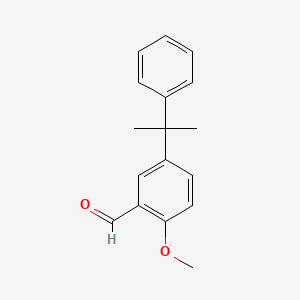
2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound belonging to the indene family It features a hydroxyl group and an aldehyde group attached to a dihydroindene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a catalytic system combining rhodium (I) complexes and ligands to facilitate the cycloaddition reactions . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalytic systems and automated monitoring ensures the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products Formed:
Oxidation: 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 2-Hydroxy-2,3-dihydro-1H-indene-2-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups enable the compound to form hydrogen bonds and participate in redox reactions, influencing biological processes. Its effects are mediated through the modulation of enzyme activities and signaling pathways, contributing to its potential therapeutic applications .
Comparación Con Compuestos Similares
2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,2-Dihydroxy-1H-indene-1,3(2H)-dione (Ninhydrin): Contains two hydroxyl groups and is used in amino acid analysis.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Features a carboxylate ester group and is used in organic synthesis.
Uniqueness: 2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to its combination of hydroxyl and aldehyde functional groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules and a subject of interest in multiple research domains.
Propiedades
Número CAS |
850873-85-7 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2-hydroxy-1,3-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C10H10O2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,7,12H,5-6H2 |
Clave InChI |
OZDMELSTGUXTMF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CC1(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)

![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)

![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)

![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)




![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)
